2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Description
2,4-Dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS: 861206-08-8) is a brominated heterocyclic compound featuring a fused cycloheptane-quinoline scaffold. Its structure includes bromine atoms at positions 2 and 4 of the quinoline ring, which enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura arylations, to generate substituted analogs . The compound’s bicyclic framework and electron-deficient aromatic system make it a critical building block in medicinal chemistry for developing anticancer, antiepileptic, and antibacterial agents .
Properties
IUPAC Name |
2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N/c15-11-7-10-6-9-4-2-1-3-5-13(9)17-14(10)12(16)8-11/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIURRAQTWCLYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=CC(=CC(=C3N=C2CC1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable quinoline precursor followed by cyclization to form the tetrahydrocyclohepta ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,4-Dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2,4-Dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. The bromine atoms and the quinoline core play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (Br, Cl) : Bromine and chlorine substituents enhance reactivity for cross-coupling reactions but may increase cytotoxicity. For example, 6,8-dibromotacrine (3) shows potent anticancer effects but requires careful toxicity profiling .
- Aryl Groups (Phenyl, Methoxyphenyl) : Diarylated derivatives (e.g., 4a, 4c) exhibit improved anticancer selectivity. The methoxy group in 4c enhances solubility without compromising activity .
- Amine and Piperidine Substituents: Compounds like 15b demonstrate reduced cytotoxicity in normal cells, suggesting that bulky amine groups may mitigate off-target effects .
Anticancer Activity
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 4c) exhibit better aqueous solubility than brominated or chlorinated analogs due to reduced hydrophobicity .
- Thermal Stability: The 11-phenoxy derivative has a higher melting point (128–129°C) compared to the parent compound, likely due to increased molecular rigidity .
Research Findings and Implications
- Anticancer Derivatives: Derivatives like 4e (2,4-bis(trifluoromethoxyphenyl)) combine low cytotoxicity (IC₅₀ >50 µM in normal cells) with potent anticancer effects, highlighting the scaffold’s adaptability .
- Structure-Activity Relationships (SAR) : Bulky substituents at C11 (e.g., piperidine in 15b) correlate with reduced toxicity, while electron-withdrawing groups at C2/C4 enhance anticancer potency .
Biological Activity
2,4-Dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS No. 861206-08-8) is a brominated quinoline derivative with a complex bicyclic structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
- Molecular Formula : C14H13Br2N
- Molecular Weight : 355.07 g/mol
- Structure : The compound features a tetrahydro-cycloheptaquinoline core with two bromine substituents, which significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various quinoline derivatives against bacterial strains, this compound demonstrated significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A specific study reported that treatment with this compound resulted in a concentration-dependent decrease in cell viability in HeLa and MCF-7 cancer cells . The mechanism appears to involve the modulation of key signaling pathways related to cell growth and survival.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that the bromine substituents enhance the compound's binding affinity to specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the modulation of various biological effects including anti-inflammatory responses .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 2,4-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | C14H13Cl2N | Moderate antimicrobial |
| 2,4-Difluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | C14H13F2N | Lower anticancer activity |
| 2,4-Diiodo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | C14H13I2N | Enhanced cytotoxicity |
This table illustrates how variations in halogen substituents can influence biological activity.
Case Studies
- Study on Antimicrobial Efficacy : A research team tested various concentrations of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Assay : In a cytotoxicity assay using the MTT method on MCF-7 cells, the compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests significant potential for further development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
